(2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-(pyridin-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Benzyl Group: Benzylation of the intermediate compound using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Propenamide Moiety: This involves the reaction of the benzodioxole derivative with an appropriate pyridyl compound under basic conditions to form the final propenamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and pyridyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interaction with enzymes, receptors, or other biomolecules to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific targets.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in metabolism, signaling, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-BUTENAMIDE: Similar structure with an additional carbon in the propenamide chain.
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-THIENYL)-2-PROPENAMIDE: Similar structure with a thiophene ring instead of a pyridyl group.
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE is unique due to its combination of a benzodioxole ring, benzyl group, and pyridyl group. This unique structure may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C22H18N2O3/c25-22(12-10-17-9-11-19-20(14-17)27-16-26-19)24(21-8-4-5-13-23-21)15-18-6-2-1-3-7-18/h1-14H,15-16H2/b12-10+ |
InChI Key |
QXHPRPDICIVESM-ZRDIBKRKSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.